2-{[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
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Overview
Description
2-{[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic compound that features a unique structure combining a piperidine ring, a dimethoxybenzoyl group, and a cyclopenta[c]pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the preparation of 1-(3,4-dimethoxybenzoyl)piperidine.
Cyclopenta[c]pyridazinone Core Formation: The next step involves the formation of the cyclopenta[c]pyridazinone core. This can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Final Coupling Reaction: The final step involves coupling the piperidine intermediate with the cyclopenta[c]pyridazinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the dimethoxybenzoyl moiety, potentially converting it to an alcohol.
Substitution: The aromatic ring in the dimethoxybenzoyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-{[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxybenzoyl)piperidine: Shares the piperidine and dimethoxybenzoyl moieties but lacks the cyclopenta[c]pyridazinone core.
2-(4-Benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl)ethanone: Contains a benzoyl group and a piperidine-like structure but differs in the core structure.
Uniqueness
The uniqueness of 2-{[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one lies in its combination of a piperidine ring, a dimethoxybenzoyl group, and a cyclopenta[c]pyridazinone core. This unique structure imparts distinct chemical properties and potential biological activities that are not observed in similar compounds .
Properties
IUPAC Name |
2-[[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-28-19-7-6-17(12-20(19)29-2)22(27)24-10-8-15(9-11-24)14-25-21(26)13-16-4-3-5-18(16)23-25/h6-7,12-13,15H,3-5,8-11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDHHPNVVDDEAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)CN3C(=O)C=C4CCCC4=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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